(5-Methyl-1,2-oxazol-3-yl)urea
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Overview
Description
(5-Methyl-1,2-oxazol-3-yl)urea is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1,2-oxazol-3-yl)urea typically involves the reaction of 5-methyl-1,2-oxazole with isocyanates or urea derivatives under controlled conditions. One common method involves the use of hydroxylamine hydrochloride and potassium carbonate in a solvent like 2-methyltetrahydrofuran, followed by heating and pH adjustments to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved safety, scalability, and product purity. The use of commercial reagents like manganese dioxide in packed reactors can facilitate the efficient synthesis of oxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1,2-oxazol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: Conversion to oxazoles using oxidizing agents like manganese dioxide.
Reduction: Reduction of oxazole rings under specific conditions.
Substitution: Nucleophilic substitution reactions involving the oxazole ring.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, bromotrichloromethane.
Reducing Agents: Hydrogen gas, palladium catalysts.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological activities and properties .
Scientific Research Applications
(5-Methyl-1,2-oxazol-3-yl)urea has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (5-Methyl-1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to various receptors and enzymes, leading to biological effects such as antimicrobial and anticancer activities. The compound’s ability to form non-covalent interactions with biological molecules is key to its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.
Uniqueness
(5-Methyl-1,2-oxazol-3-yl)urea is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Properties
CAS No. |
55808-26-9 |
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Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C5H7N3O2/c1-3-2-4(8-10-3)7-5(6)9/h2H,1H3,(H3,6,7,8,9) |
InChI Key |
FEYONUMNFRWCGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)N |
Origin of Product |
United States |
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